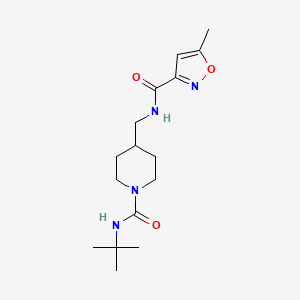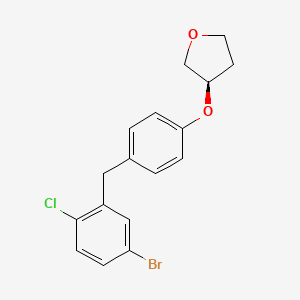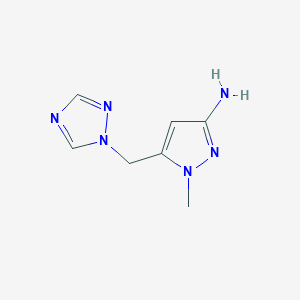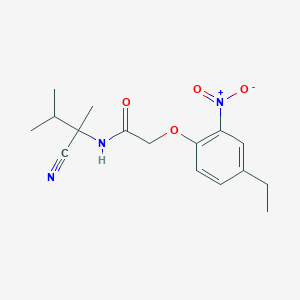
3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that contain three nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anticancer, antiviral, and antimicrobial properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using X-ray crystallography .Chemical Reactions Analysis
1,2,4-Triazole derivatives can participate in various chemical reactions. For example, they can act as ligands in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary widely depending on the specific compound. For example, some compounds in this class are solid at room temperature .Scientific Research Applications
- Application : EN300-6489899 can be synthesized using this methodology. It involves the Michael addition of N-heterocycles to chalcones, leading to the preparation of 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one with moderate yield .
- Application : EN300-6489899 serves as an effective ligand for CuAAC reactions, facilitating the synthesis of diverse compounds .
- Application : EN300-6489899-linked activity-based probes enhance signal amplification for analyzing serine hydrolase enzymes in mammalian tissue .
- Application : Novel nitrogen-rich energetic materials, including 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole, have been synthesized. Single-crystal X-ray analysis reveals their conformational isomerism and potential as energetic compounds .
- Application : EN300-6489899’s structural characteristics make it suitable for binding with target molecules. Exploring its bioactivity could lead to drug development .
- Application : The aza-Michael reaction, which EN300-6489899 enables, provides access to β-aminocarbonyl derivatives. These compounds serve as building blocks for various bioactive molecules .
Catalysis and Organic Synthesis
CuAAC Reactions (Click Chemistry)
Activity-Based Probes in Imaging Mass Spectrometry
Energetic Materials
Biological Effects and Drug Development
Heteroarylated Carbonyl Compounds
Mechanism of Action
Target of Action
Compounds with a similar 1,2,4-triazole structure have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .
Mode of Action
It’s worth noting that triazoles, in general, are known for their ability to form hydrogen bonds and interact with different target receptors . This interaction could potentially lead to changes in the function of these targets, thereby exerting the compound’s pharmacological effects.
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives , it can be inferred that multiple biochemical pathways could potentially be influenced.
Result of Action
Based on the known activities of similar triazole derivatives , it can be speculated that the compound may have a wide range of effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.ClH/c1-6-9-8-5-10(6)4-2-3-7;/h5H,2-4,7H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKHPLYQJPQGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=CN1CCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methyl-1,2,4-triazol-4-yl)propan-1-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-((2-(3-chlorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2448778.png)


![2,3-DIbromo-5H,6H,7H-pyrrolo[1,2-a]imidazole](/img/structure/B2448785.png)
![4-[(morpholinoamino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2448786.png)
![methyl 2-(1,7,8-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2448787.png)

![ethyl 4-chloro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylate](/img/structure/B2448790.png)




